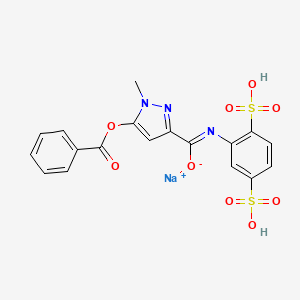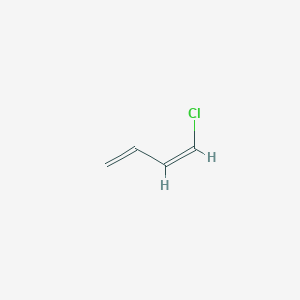
sodium;5-benzoyloxy-N-(2,5-disulfophenyl)-1-methylpyrazole-3-carboximidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
sodium;5-benzoyloxy-N-(2,5-disulfophenyl)-1-methylpyrazole-3-carboximidate is a complex organic compound with significant applications in various fields of science and industry This compound is characterized by its unique structural features, which include a pyrazole ring, benzoyloxy group, and sulfonic acid functionalities
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of sodium;5-benzoyloxy-N-(2,5-disulfophenyl)-1-methylpyrazole-3-carboximidate typically involves multiple steps, starting from readily available starting materials. The key steps in the synthetic route include:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through the reaction of hydrazine with an appropriate β-diketone under acidic or basic conditions.
Introduction of the Benzoyloxy Group: The benzoyloxy group is introduced via esterification of the pyrazole derivative with benzoyl chloride in the presence of a base such as pyridine.
Sulfonation: The sulfonic acid groups are introduced through sulfonation reactions using reagents like sulfur trioxide or chlorosulfonic acid.
Final Coupling: The final coupling step involves the reaction of the intermediate compounds to form the desired product, followed by neutralization with sodium hydroxide to obtain the sodium salt form.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic steps to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction conditions, as well as purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
sodium;5-benzoyloxy-N-(2,5-disulfophenyl)-1-methylpyrazole-3-carboximidate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The sulfonic acid groups can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming sulfonamide or sulfonate derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Nucleophiles: Amines, thiols
Major Products Formed
Oxidation: Sulfone derivatives
Reduction: Alcohol derivatives
Substitution: Sulfonamide or sulfonate derivatives
Applications De Recherche Scientifique
sodium;5-benzoyloxy-N-(2,5-disulfophenyl)-1-methylpyrazole-3-carboximidate has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or modulator due to its unique structural features.
Medicine: Explored for its potential therapeutic applications, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials, such as dyes and surfactants.
Mécanisme D'action
The mechanism of action of sodium;5-benzoyloxy-N-(2,5-disulfophenyl)-1-methylpyrazole-3-carboximidate involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid groups can interact with proteins and enzymes, potentially inhibiting their activity. Additionally, the benzoyloxy and pyrazole moieties may contribute to its binding affinity and specificity towards certain biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **3-[(5-Benzoyloxy-1-methyl-1H-pyrazol-3-yl)carbonylamino]-4-(hydroxysulfonyl)benzenesulfonic acid
- **3-[(5-Benzoyloxy-1-methyl-1H-pyrazol-3-yl)carbonylamino]-4-(hydroxysulfonyl)benzenesulfonic acid potassium salt
Uniqueness
sodium;5-benzoyloxy-N-(2,5-disulfophenyl)-1-methylpyrazole-3-carboximidate is unique due to its specific combination of functional groups, which impart distinct chemical reactivity and potential applications. The presence of both sulfonic acid and benzoyloxy groups, along with the pyrazole ring, makes it a versatile compound for various scientific and industrial applications.
Propriétés
Numéro CAS |
131190-73-3 |
|---|---|
Formule moléculaire |
C16H14F3N5O |
Poids moléculaire |
0 |
Synonymes |
3-[(5-Benzoyloxy-1-methyl-1H-pyrazol-3-yl)carbonylamino]-4-(hydroxysulfonyl)benzenesulfonic acid sodium salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




